Temanogrel (APD791), CAS 887936-68-7, is a highly potent and selective inverse agonist of the serotonin 5-HT2A receptor [1]. It is primarily utilized in cardiovascular and microvascular research, specifically for its ability to inhibit serotonin-mediated amplification of platelet aggregation and vasoconstriction [2]. Structurally characterized by a phenyl pyrazole core and an N-morpholinoethyl moiety, Temanogrel offers a highly optimized pharmacokinetic profile with excellent aqueous solubility and oral bioavailability [1]. For procurement professionals and researchers, it serves as a premium reference standard and active pharmaceutical ingredient (API) candidate when investigating targeted antithrombotic pathways that circumvent the bleeding risks associated with traditional inhibitors [3].
Substituting Temanogrel with older, non-selective 5-HT2A antagonists like ketanserin compromises experimental integrity and translational relevance [1]. Ketanserin exhibits significant off-target affinity for alpha-1 adrenergic receptors, confounding purely 5-HT2A-mediated cardiovascular responses with generalized hypotensive effects [2]. Furthermore, early-generation phenyl pyrazole derivatives often suffer from poor aqueous solubility and high hERG channel liability, complicating both in vitro formulation and in vivo cardiotoxicity models [1]. Temanogrel was specifically engineered to overcome these limitations; its morpholine appendage ensures superior aqueous solubility for reliable dosing, while its optimized structure minimizes hERG interaction, making it the non-interchangeable choice for high-fidelity thrombosis and microvascular obstruction modeling [1].
Temanogrel demonstrates exceptional selectivity for the 5-HT2A receptor with a Ki of 4.9 nM, achieving a >2000-fold selectivity margin over closely related 5-HT2B and 5-HT2C receptors [1]. In contrast, legacy comparators like ketanserin display significant off-target binding, particularly at alpha-1 adrenergic receptors, which can artificially skew hemodynamic data [2].
| Evidence Dimension | Receptor binding selectivity (Ki) |
| Target Compound Data | Ki = 4.9 nM for 5-HT2A (>2000-fold selective over 5-HT2B/C) |
| Comparator Or Baseline | Ketanserin (promiscuous binding to alpha-1 adrenoceptors) |
| Quantified Difference | >2000-fold selectivity margin for target vs off-target receptors |
| Conditions | Recombinant human receptor binding assays |
Ensures that observed cardiovascular and antithrombotic effects are strictly 5-HT2A-mediated, preventing confounded data in complex in vivo models.
In functional assays, Temanogrel inhibits serotonin-amplified human platelet aggregation with an IC50 of 8.7 nM [1]. Crucially, in vivo canine models of recurrent thrombosis show that while Temanogrel improves coronary patency to 58-59% (compared to 21-28% for saline controls), it does so without increasing bleeding times, unlike standard P2Y12 inhibitors such as clopidogrel [2].
| Evidence Dimension | Platelet aggregation inhibition and bleeding time |
| Target Compound Data | IC50 = 8.7 nM; 58-59% coronary patency with no bleeding increase |
| Comparator Or Baseline | Clopidogrel (prolongs bleeding time significantly) |
| Quantified Difference | Complete separation of antithrombotic efficacy from hemorrhagic risk |
| Conditions | ADP-stimulated, serotonin-amplified human platelet aggregation; in vivo canine thrombosis model |
Critical for researchers needing a targeted antithrombotic mechanism that uncouples efficacy from hemorrhagic liability in preclinical development.
Early-generation phenyl pyrazole inverse agonists were limited by poor aqueous solubility and high hERG channel inhibition, posing severe formulation and cardiotoxicity risks [1]. The specific incorporation of an N-morpholinoethyl moiety in Temanogrel optimizes its pKa, ensuring high aqueous solubility suitable for intravenous formulation, while simultaneously reducing hERG liability to negligible levels [1].
| Evidence Dimension | Aqueous solubility and hERG channel inhibition |
| Target Compound Data | High aqueous solubility and low hERG activity |
| Comparator Or Baseline | Early-generation phenyl pyrazoles (poor solubility, high hERG liability) |
| Quantified Difference | Elimination of hERG-mediated cardiotoxicity risk and resolution of formulation bottlenecks |
| Conditions | Structure-activity relationship (SAR) optimization and patch-clamp hERG assays |
Reduces formulation failures and prevents false-positive cardiotoxicity signals during advanced preclinical development and scaling.
Due to its ability to inhibit platelet aggregation without prolonging bleeding time, Temanogrel is the preferred reference material for in vivo thrombosis studies requiring a clean separation of antithrombotic efficacy from hemorrhagic risk [1].
Temanogrel is highly effective in reversing serotonin-mediated vasoconstriction, making it an essential pharmacological tool in post-PCI (percutaneous coronary intervention) no-reflow and microvascular obstruction models [2].
With its >2000-fold selectivity for 5-HT2A and low hERG liability, Temanogrel serves as a highly reliable negative control or baseline standard in cardiotoxicity and GPCR cross-reactivity panels, outperforming promiscuous legacy antagonists like ketanserin [3].
Because of its optimized morpholine-driven aqueous solubility, Temanogrel acts as a benchmark compound in liquid formulation studies targeting intravenous cardiovascular therapeutics, where early-generation pyrazoles typically fail [3].